Saikosaponin G

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

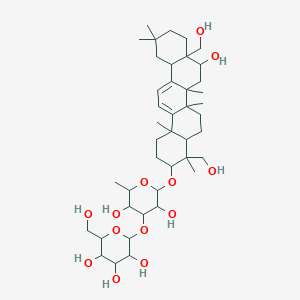

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEGAVYKHITZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Mechanism of Action of Saikosaponin G: A Technical Overview

Disclaimer: As of December 2025, publicly available in vitro research detailing the specific molecular mechanism of action of Saikosaponin G is limited. The majority of published studies focus on its metabolic precursors and related compounds, Saikosaponin D, Prosaikogenin G, and Saikogenin G. This guide summarizes the available data on these related compounds to provide potential insights into the bioactivity of this compound's derivatives.

Introduction

Saikosaponins are a class of triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Bupleurum species, which are widely used in traditional medicine. While Saikosaponin A and D are extensively studied, this compound and its derivatives are less characterized. Saikosaponin D is metabolized into Prosaikogenin G and subsequently into Saikogenin G.[1] This document compiles the current understanding of the in vitro activities of these derivatives, focusing on their anti-cancer effects and predicted signaling pathways.

Quantitative Data Presentation

The primary quantitative data available for a this compound-related compound comes from cytotoxicity screening in a human cancer cell line.

| Compound | Cell Line | Assay | Effect | IC50 Value (µM) |

| Prosaikogenin G | HCT 116 (Human Colon Carcinoma) | CCK-8 | Anti-proliferative | 8.49[2] |

| Saikogenin G | HCT 116 (Human Colon Carcinoma) | CCK-8 | No inhibition of cell growth | Not Applicable[2] |

Experimental Protocols

Cell Viability Assay (CCK-8)

A common method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells is the Cell Counting Kit-8 (CCK-8) assay.

Cell Culture:

-

Human colon cancer HCT 116 cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Treatment:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., Prosaikogenin G or Saikogenin G). A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

Measurement of Cell Viability:

-

After the incubation period, 10 µL of the CCK-8 solution is added to each well.

-

The plate is incubated for an additional 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis:

-

The cell viability is calculated as a percentage of the control group.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Predicted Signaling Pathways for Saikogenin G in Major Depressive Disorder

The following diagram illustrates the predicted signaling pathways for Saikogenin G based on a network pharmacology study. It is important to note that these pathways have not been experimentally validated in vitro for Saikogenin G.

References

- 1. Mechanism of saikogenin G against major depressive disorder determined by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect [mdpi.com]

Pharmacological Properties of Saikosaponin G and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin G (SSG) is a triterpenoid (B12794562) saponin (B1150181) belonging to the oleanane (B1240867) derivative family, primarily found in the roots of Bupleurum species. These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, fever, and liver diseases. While extensive research has been conducted on other saikosaponins like Saikosaponin A (SSa) and Saikosaponin D (SSd), specific pharmacological data on this compound remains limited.

This technical guide focuses on the known pharmacological properties of the primary metabolites of the this compound family: Prosaikogenin G and Saikogenin G . In the gastrointestinal tract, saikosaponins like SSd are hydrolyzed into their respective prosaikogenins and saikogenins, which are then absorbed and are believed to be the bioactive forms.[1][2] It is presumed that this compound follows a similar metabolic pathway. This guide will present the available quantitative data, detailed experimental protocols for key cited experiments, and visualizations of the relevant biological pathways.

Metabolism of this compound

Saikosaponin D is known to be metabolized by intestinal bacteria into Prosaikogenin G and subsequently into Saikogenin G.[1][2] This biotransformation is crucial as the metabolites often exhibit different or more potent biological activities than the parent saponin.

Pharmacological Activities

The primary pharmacological activities identified for the metabolites of the this compound family are anticancer and potential neuroprotective effects.

Anticancer Activity

Prosaikogenin G has demonstrated cytotoxic effects against human colon cancer cells. In contrast, its aglycone, Saikogenin G, did not exhibit significant anticancer activity in the same study.[3]

Table 1: Anticancer Activity of Prosaikogenin G

| Compound | Cell Line | Assay | Effect | IC50 |

| Prosaikogenin G | HCT 116 (Human Colon Cancer) | CCK-8 | Cytotoxicity | 8.49 μM |

Corticosterone (B1669441) Secretion-Inducing Activity

An earlier study in mice demonstrated that Prosaikogenin G, when administered intraperitoneally, induced corticosterone secretion. Saikogenin G also showed a slight activity in this regard. This suggests a potential role in modulating the hypothalamic-pituitary-adrenal (HPA) axis.

Potential Neuroprotective and Antidepressant-like Effects

A network pharmacology study has predicted that Saikogenin G may have therapeutic potential for Major Depressive Disorder (MDD). The study identified multiple potential targets and signaling pathways related to inflammation, metabolism, and neuroplasticity. However, these findings are based on computational predictions and require experimental validation.

Experimental Protocols

Determination of Anticancer Activity (IC50) of Prosaikogenin G

The half-maximal inhibitory concentration (IC50) of Prosaikogenin G on HCT 116 cells was determined using a Cell Counting Kit-8 (CCK-8) assay.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Human colon cancer HCT 116 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Prosaikogenin G. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24 hours under standard cell culture conditions.

-

CCK-8 Assay: Following incubation, 10 μL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet elucidated, a network pharmacology study has predicted potential pathways for its metabolite, Saikogenin G, in the context of major depressive disorder.

Predicted Signaling Pathways for Saikogenin G in Major Depressive Disorder

The study suggests that Saikogenin G may exert its effects by modulating multiple pathways, including:

-

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its modulation can impact neuronal survival and plasticity.

-

ErbB Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and has been implicated in neurodevelopmental processes.

-

Rap1 Signaling Pathway: This pathway plays a role in cell adhesion, proliferation, and differentiation, and is involved in synaptic plasticity.

Conclusion and Future Directions

The available evidence suggests that the metabolites of this compound, particularly Prosaikogenin G, possess noteworthy biological activities, including anticancer effects. Furthermore, predictive studies indicate a potential role for Saikogenin G in neuropharmacology. However, the lack of direct experimental data on this compound itself highlights a significant gap in the current understanding of this natural compound.

Future research should focus on:

-

Isolating or synthesizing sufficient quantities of pure this compound for pharmacological screening.

-

Conducting in vitro and in vivo studies to elucidate the specific anti-inflammatory, anticancer, and neuroprotective properties of this compound.

-

Validating the predicted signaling pathways for Saikogenin G through experimental approaches such as western blotting and gene expression analysis.

-

Investigating the pharmacokinetic and toxicological profiles of this compound and its metabolites.

A deeper understanding of the pharmacological properties of this compound will be invaluable for its potential development as a therapeutic agent.

References

Saikosaponin G: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin G is a triterpenoid (B12794562) saponin (B1150181) that has been isolated from the roots of Bupleurum chinense, a perennial herb belonging to the Apiaceae family.[1] Bupleurum species, known collectively as "Chaihu" in traditional Chinese medicine, have a long history of use in treating a variety of ailments, including inflammation, fever, and liver disorders. The pharmacological activities of Bupleurum are largely attributed to its complex mixture of saikosaponins, with over 120 different types having been identified.[2] While saikosaponins a, b, c, and d are the most commonly studied, this compound represents a less predominant yet significant constituent with potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources and biosynthesis of this compound, along with relevant quantitative data and experimental protocols.

Natural Sources of this compound

The primary and currently identified natural source of this compound is the root of Bupleurum chinense DC .[1] This plant species is native to East Asia and is widely cultivated in China for medicinal purposes.

Geographical Distribution of Bupleurum chinense

Bupleurum chinense is predominantly found in various provinces of China, with its growth and the accumulation of saikosaponins being influenced by geographical and environmental factors.

While other species of the Bupleurum genus, such as B. falcatum and B. scorzonerifolium, are known to produce a wide array of saikosaponins, B. chinense is the specifically documented source of this compound.[1][3]

Biosynthesis of this compound

The biosynthesis of this compound, like other triterpenoid saponins, follows the isoprenoid pathway, which is a complex series of enzymatic reactions that produce a vast array of natural products in plants. The pathway can be broadly divided into three main stages: the formation of the isoprene (B109036) unit, the synthesis of the triterpenoid backbone, and the modification of this backbone to yield the final saikosaponin structure.

The biosynthesis of saikosaponins occurs through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the basic building block, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to synthesize the C30 triterpenoid backbone, β-amyrin.

The key steps and enzymes involved in the biosynthesis of the saikosaponin backbone are summarized in the table below.

Table 1: Key Enzymes in the Early Stages of Saikosaponin Biosynthesis

| Enzyme | Abbreviation | Function |

| Acetyl-CoA acetyltransferase | ACAT | Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. |

| HMG-CoA synthase | HMGS | Condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | HMGR | Reduction of HMG-CoA to mevalonate. |

| Mevalonate kinase | MK | Phosphorylation of mevalonate. |

| Phosphomevalonate kinase | PMK | Phosphorylation of phosphomevalonate. |

| Mevalonate diphosphate (B83284) decarboxylase | MDD | Decarboxylation of mevalonate diphosphate to form isopentenyl pyrophosphate (IPP). |

| Isopentenyl pyrophosphate isomerase | IPPI | Isomerization of IPP to dimethylallyl pyrophosphate (DMAPP). |

| Farnesyl pyrophosphate synthase | FPPS | Synthesis of farnesyl pyrophosphate (FPP) from IPP and DMAPP. |

| Squalene (B77637) synthase | SQS | Dimerization of two FPP molecules to form squalene. |

| Squalene epoxidase | SE | Epoxidation of squalene to 2,3-oxidosqualene (B107256). |

| β-amyrin synthase | β-AS | Cyclization of 2,3-oxidosqualene to β-amyrin. |

Following the formation of the β-amyrin backbone, a series of post-cyclization modifications occur, which are catalyzed by two key enzyme families:

-

Cytochrome P450 monooxygenases (P450s): These enzymes are responsible for the oxidation of the β-amyrin skeleton, introducing hydroxyl groups and other modifications at specific positions.

-

UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the sapogenin backbone, a crucial step in the formation of saponins.

While the general roles of P450s and UGTs in saikosaponin biosynthesis are understood, the specific enzymes responsible for the precise hydroxylation and glycosylation patterns that define this compound have not yet been fully elucidated. Transcriptome analysis of B. chinense has identified numerous candidate P450 and UGT genes that are likely involved in the diversification of saikosaponins. However, further functional characterization is required to pinpoint the exact enzymes that catalyze the final steps in the formation of this compound.

Quantitative Data

Quantitative analysis of specific saikosaponins in plant material can be challenging due to the chemical complexity of the extracts. While extensive data exists for the major saikosaponins (a, c, and d), specific quantitative data for this compound in Bupleurum chinense roots is less commonly reported. However, analytical methods have been developed for its quantification in complex mixtures.

One study utilizing High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) successfully quantified this compound in "Xiaochaihu Granules," a traditional Chinese medicine preparation containing Bupleurum root. The results from the analysis of 15 batches of this preparation are summarized below.

Table 2: Content of this compound in Xiaochaihu Granules (n=15)

| Saikosaponin | Average Content (mg/g) |

| This compound | 0.034 |

It is important to note that this data represents the content in a finished herbal product and not the raw plant material. The concentration of this compound in the roots of B. chinense can vary depending on factors such as the plant's genetic background, geographical origin, cultivation conditions, and post-harvest processing.

Experimental Protocols

Extraction and Isolation of Saikosaponins from Bupleurum

The following is a general protocol for the extraction and isolation of total saikosaponins from Bupleurum roots, which can be adapted for the targeted isolation of this compound.

Materials:

-

Dried and powdered roots of Bupleurum chinense

-

70% Ethanol (B145695) containing 0.05% ammonia (B1221849) water

-

Petroleum ether

-

Ethyl acetate

-

Water-saturated n-butanol

-

D101 macroporous resin

-

Deionized water

Procedure:

-

Extraction:

-

Reflux the powdered root material with 10 volumes of 70% ethanol (containing 0.05% ammonia water) for 4 hours.

-

Repeat the extraction process once more with fresh solvent.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and sequentially partition with petroleum ether, ethyl acetate, and water-saturated n-butanol.

-

The saikosaponins will be enriched in the water-saturated n-butanol fraction.

-

-

Macroporous Resin Chromatography:

-

Concentrate the n-butanol fraction and apply it to a D101 macroporous resin column.

-

Wash the column sequentially with water and 30% ethanol to remove impurities.

-

Elute the saikosaponins with 70% ethanol.

-

Collect the 70% ethanol fraction, which contains the enriched total saikosaponins.

-

-

Further Purification (for isolation of this compound):

-

The enriched saikosaponin fraction can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate individual saikosaponins, including this compound.

-

Quantitative Analysis of this compound by HPLC-CAD

The following method was developed for the simultaneous determination of seven saikosaponins, including this compound.

Instrumentation and Conditions:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

-

Detector: Charged Aerosol Detector (CAD).

-

Column: Waters CORTECTS C18 column (4.6 mm × 150 mm, 2.7 μm).

-

Mobile Phase:

-

A: 0.01% acetic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0–55 min: 30–32% B

-

55–58 min: 32–90% B

-

58–60 min: 90–30% B

-

Re-equilibration with 30% B for 10 min.

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 μL.

-

CAD Settings:

-

Nitrogen inlet pressure: 50 psi

-

Nebulizer chamber temperature: 50°C

-

Sample Preparation:

-

Accurately weigh the sample (e.g., powdered extract).

-

Dissolve in methanol to a known concentration.

-

Filter through a 0.22 μm membrane filter before injection.

Quantification:

-

Prepare a mixed stock standard solution of this compound and other saikosaponins in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Construct a calibration curve by plotting the peak area against the concentration for this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a naturally occurring triterpenoid saponin found in the roots of Bupleurum chinense. Its biosynthesis follows the well-established isoprenoid pathway, with the final structural diversity being generated by the action of cytochrome P450 monooxygenases and UDP-glycosyltransferases. While the general biosynthetic pathway is understood, the specific enzymes responsible for the final steps in this compound formation remain an active area of research. The development of robust analytical methods, such as HPLC-CAD, allows for the accurate quantification of this compound, which is crucial for quality control and further pharmacological studies. This technical guide provides a foundational understanding of the natural sources and biosynthesis of this compound, offering valuable information for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate its biosynthetic pathway and explore its therapeutic potential.

References

- 1. Transcriptome and metabolome analysis to reveal major genes of saikosaponin biosynthesis in Bupleurum chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome analysis of Bupleurum chinense focusing on genes involved in the biosynthesis of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential Expression of Genes Involved in Saikosaponin Biosynthesis Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd [frontiersin.org]

Saikosaponin G: An In-Depth Technical Guide to Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saikosaponins, the primary bioactive constituents of Radix Bupleuri, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects. Among these, Saikosaponin G (SSg) is a key compound of interest. However, a comprehensive understanding of its bioavailability and pharmacokinetic profile is crucial for its development as a therapeutic agent. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the bioavailability, pharmacokinetics, and metabolism of saikosaponins, with a specific focus on this compound where data is available. Due to the limited specific research on this compound, data from structurally similar and well-studied saikosaponins, such as Saikosaponin A (SSa) and Saikosaponin D (SSd), are leveraged to provide a broader context and predictive insights. This guide covers metabolic pathways, experimental protocols for pharmacokinetic studies, and the signaling pathways modulated by saikosaponins, presented with clear data tables and visualizations to support drug development efforts.

Bioavailability and Pharmacokinetics of Saikosaponins

The oral bioavailability of saikosaponins is generally low. This is attributed to several factors, including poor membrane permeability and extensive metabolism in the gastrointestinal tract by intestinal microbiota, as well as first-pass metabolism in the liver.

While specific quantitative pharmacokinetic data for this compound is scarce in publicly available literature, studies on other major saikosaponins, such as SSa and SSd, provide valuable insights into the expected pharmacokinetic behavior of this class of compounds. Following oral administration, saikosaponins are often hydrolyzed by intestinal bacteria into their respective aglycones, prosaikogenins and saikogenins, which are then absorbed into the systemic circulation.

Table 1: Comparative Pharmacokinetic Parameters of Major Saikosaponins in Rats

| Saikosaponin | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Saikosaponin A (SSa) | 50 | Oral | 25.3 ± 8.7 | 1.5 ± 0.5 | 103.6 ± 35.4 | 0.04 | [1] |

| 100 | Oral | 48.7 ± 15.2 | 2.0 ± 0.8 | 215.8 ± 68.9 | 0.04 | [1] | |

| 200 | Oral | 85.6 ± 27.8 | 2.5 ± 1.0 | 423.7 ± 135.2 | 0.04 | [1] | |

| 5 | Intravenous | - | - | 5875.4 ± 1245.7 | - | [1] | |

| Saikosaponin D (SSd) | 10 | Oral | 15.4 ± 3.2 | 0.58 ± 0.14 | 45.7 ± 9.8 | 0.66 | [2] |

| 10 | Intravenous | - | - | 6924.1 ± 1357.2 | - | ||

| This compound (SSg) | N/A | N/A | N/A | N/A | N/A | N/A | Data not available |

Note: Data for SSa and SSd are presented to provide a comparative context for the general pharmacokinetic profile of saikosaponins. The lack of specific data for SSg highlights a significant research gap.

Metabolism of Saikosaponins

The metabolism of saikosaponins is a critical determinant of their bioavailability and pharmacological activity. The primary metabolic pathways involve enzymatic hydrolysis by intestinal microflora and subsequent phase I and phase II reactions in the liver.

Metabolism by Intestinal Microbiota

Upon oral administration, saikosaponins encounter the diverse enzymatic machinery of the gut microbiota. Bacteria such as Eubacterium sp. possess β-D-glucosidases and β-D-fucosidases that sequentially cleave the sugar moieties from the saponin (B1150181) backbone. This deglycosylation process yields prosaikogenins (monoglycosylated saponins) and saikogenins (aglycones), which are generally more lipophilic and readily absorbed.

Hepatic Metabolism

Following absorption, saikogenins undergo further metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. In vitro studies using rat liver microsomes have shown that the main metabolic reactions for saikogenins include hydroxylation, carboxylation, and dehydrogenation.

Table 2: In Vitro Metabolism of Saikosaponin D and its Derivatives in Rat Liver Microsomes

| Parent Compound | Major Metabolic Reactions | Key Metabolites | Reference |

| Saikosaponin D (SSd) | Hydroxylation, Carboxylation | Monohydroxy-SSd, Carboxy-SSd | |

| Prosaikogenin G (PSG) | Hydroxylation, Carboxylation, Dehydrogenation | Monohydroxy-PSG, Dihydroxy-PSG, Carboxy-PSG | |

| Saikogenin G (SGG) | Hydroxylation, Carboxylation, Dehydrogenation | Monohydroxy-SGG, Dihydroxy-SGG, Carboxy-SGG |

Note: this compound is a structural isomer of Saikosaponin D. The metabolic profile of SSd and its corresponding prosaikogenin G and saikogenin G provides a strong indication of the likely metabolic fate of this compound.

Caption: Metabolic pathway of saikosaponins after oral administration.

Experimental Protocols for Pharmacokinetic Studies

Standardized experimental protocols are essential for generating reliable and comparable pharmacokinetic data. The following outlines a typical methodology for an in vivo pharmacokinetic study of a saikosaponin in a rat model.

Animal Model

-

Species: Sprague-Dawley or Wistar rats.

-

Gender: Male.

-

Weight: 200-250 g.

-

Acclimation: Animals should be acclimated for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.

-

Fasting: Animals should be fasted for 12 hours prior to drug administration, with free access to water.

Drug Administration

-

Oral (p.o.) Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). The formulation is administered via oral gavage at a predetermined dose.

-

Intravenous (i.v.) Administration: For determination of absolute bioavailability, this compound is dissolved in a vehicle suitable for injection (e.g., saline containing a small percentage of ethanol (B145695) and propylene (B89431) glycol) and administered via the tail vein.

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of saikosaponins in plasma due to its high sensitivity and selectivity.

-

Sample Preparation: Protein precipitation with a solvent like acetonitrile (B52724) is a common method for extracting saikosaponins from plasma.

-

Chromatography: A C18 reversed-phase column is typically used for separation.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) are calculated using non-compartmental analysis software.

-

Absolute bioavailability (F%) is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Modulation of Signaling Pathways

Saikosaponins exert their pharmacological effects by modulating a variety of intracellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for designing pharmacodynamic studies. The anti-inflammatory effects of saikosaponins are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Other key pathways modulated by saikosaponins include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

Caption: Saikosaponins inhibit the NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other saikosaponins, has low oral bioavailability, primarily due to extensive metabolism by intestinal microbiota and subsequent hepatic metabolism. The deglycosylated metabolites, prosaikogenin G and saikogenin G, are likely the major forms that are absorbed and exert systemic effects.

A significant knowledge gap exists regarding the specific pharmacokinetic parameters of this compound. Future research should focus on:

-

Pharmacokinetic Profiling of this compound: Conducting comprehensive in vivo pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, and absolute bioavailability.

-

Metabolite Identification and Activity: Identifying and quantifying the major metabolites of this compound in plasma and tissues and evaluating their pharmacological activities.

-

Permeability Studies: Utilizing in vitro models such as Caco-2 cell monolayers to assess the intestinal permeability of this compound and its metabolites.

-

Formulation Development: Investigating novel drug delivery systems, such as liposomes or nanoparticles, to enhance the oral bioavailability of this compound.

Addressing these research questions will be instrumental in advancing the development of this compound as a viable therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to design and interpret future studies on the bioavailability and pharmacokinetics of this promising natural compound.

References

Biological activities of Saikosaponin G (e.g., anti-inflammatory, anti-cancer)

An in-depth analysis of the currently available scientific literature reveals a significant scarcity of research specifically investigating the biological activities of Saikosaponin G. While the broader class of saikosaponins, particularly Saikosaponin A (SSa) and Saikosaponin D (SSd), has been extensively studied for its anti-inflammatory, anti-cancer, and other pharmacological properties, this compound remains largely unexplored. This technical guide summarizes the limited yet direct scientific findings on this compound and its closely related metabolites, Prosaikogenin G and Saikogenin G, to provide a concise overview for researchers, scientists, and drug development professionals.

Saikosaponins are a diverse group of over 100 triterpenoid (B12794562) saponins (B1172615) isolated primarily from the roots of Bupleurum species.[1] These compounds are the major bioactive components responsible for the therapeutic effects of this traditional medicinal plant, which has been used for centuries to treat a variety of ailments, including inflammation, fever, and liver diseases.[2][3] Despite the broad interest in saikosaponins, the focus of the scientific community has been predominantly on SSa and SSd.[4][5]

Anti-Cancer Activity of this compound Metabolites

Direct studies on the anti-cancer properties of this compound are not available in the current body of scientific literature. However, research into its metabolic precursors and derivatives provides some insight. Saikosaponin D undergoes biotransformation into Prosaikogenin G and subsequently Saikogenin G. A 2022 study investigated the anti-cancer effects of these metabolites on the HCT 116 human colon cancer cell line.

The findings from this study indicate that Prosaikogenin G exhibits a notable anti-cancer effect, whereas Saikogenin G does not. In fact, Saikogenin G was observed to potentially promote the growth of HCT 116 cancer cells at certain concentrations.

Quantitative Data on Anti-Cancer Activity

The following table summarizes the available quantitative data for the anti-cancer activity of Prosaikogenin G against the HCT 116 cell line.

| Compound | Cell Line | Assay | Effect | IC50 Value (μM) | Citation |

| Prosaikogenin G | HCT 116 | CCK-8 Assay | Inhibition of cell proliferation | 8.49 | |

| Saikogenin G | HCT 116 | CCK-8 Assay | No significant inhibition | Not applicable |

Anti-Inflammatory Activity

There is currently no published scientific literature detailing any investigation into the anti-inflammatory properties of this compound, Prosaikogenin G, or Saikogenin G. The well-documented anti-inflammatory effects of other saikosaponins, such as SSa and SSd, which are known to act through the inhibition of signaling pathways like NF-κB and MAPK, cannot be extrapolated to this compound without direct experimental evidence.

Experimental Protocols

The following is a detailed methodology for the key in vitro anti-cancer experiment cited in this guide.

Cell Proliferation Assay (CCK-8)

This protocol is based on the methodology described for assessing the anti-cancer effect of Prosaikogenin G and Saikogenin G on HCT 116 cells.

-

Cell Culture: HCT 116 human colon cancer cells are cultured in an appropriate medium, such as McCoy's 5A, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Prosaikogenin G or Saikogenin G). A control group is treated with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

CCK-8 Assay: After the incubation period, 10 μL of the Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

Currently, there is no information on the specific signaling pathways modulated by this compound. However, the metabolic relationship between Saikosaponin D and its derivatives, Prosaikogenin G and Saikogenin G, has been described.

Conclusion

The current state of scientific research on this compound is exceptionally limited. While its metabolic relationship to other saikosaponins is partially understood, its own biological activities remain largely uninvestigated. The available data points to a potential anti-cancer effect of its metabolite, Prosaikogenin G, but a comprehensive understanding of its pharmacological profile, including any anti-inflammatory effects and the underlying mechanisms of action, is absent. Further research is imperative to elucidate the therapeutic potential of this compound and determine if it shares the promising biological activities of its more studied relatives. Until such studies are conducted, a detailed technical guide on the biological activities of this compound cannot be fully realized.

References

- 1. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological properties and derivatives of saikosaponins-a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Saikosaponin G: From Discovery to Biological Activity

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Saikosaponin G. This document details the historical context of its identification, outlines precise experimental protocols for its extraction and analysis, and explores its interactions with cellular signaling pathways.

Discovery and Isolation: A Historical Perspective

This compound, a triterpenoid (B12794562) glycoside, was first isolated from the roots of Bupleurum chinensis. While much of the early research on saikosaponins focused on the more abundant Saikosaponins A and D, the unique structure and potential biological activities of other analogues like this compound have garnered increasing interest.

A significant milestone in the history of this compound was the first reported isolation of a closely related structure, Prosaikogenin G, from Bupleurum wenchuanense in 1993 by Luo and colleagues. Their work laid the foundation for the structural elucidation of this class of saikosaponins using advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR). It is important to note that in some literature, the terms "this compound" and "Prosaikogenin G" are used interchangeably. Prosaikogenin G is also known to be a metabolic product of Saikosaponin D.[1][2]

Physicochemical Properties

The fundamental properties of this compound are crucial for its analysis and application in research. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C42H68O13 | BOC Sciences |

| Molecular Weight | 780.98 g/mol | BOC Sciences |

| Appearance | White solid powder | BOC Sciences |

| Solubility | Soluble in DMSO | BOC Sciences |

Experimental Protocols

The isolation and purification of this compound, often in the form of Prosaikogenin G, can be achieved through both direct extraction from plant material and enzymatic conversion from other saikosaponins.

General Extraction and Isolation from Bupleurum Species

A common methodology for the extraction of saikosaponins from the dried roots of Bupleurum species involves the following steps:

-

Extraction: The powdered plant material is typically subjected to reflux extraction with an organic solvent, such as 70% ethanol. This process is often repeated to ensure maximum yield.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

-

Purification: The crude extract is then purified using column chromatography. A widely used stationary phase is macroporous resin (e.g., D101). The column is first washed with water to remove polar impurities, followed by elution with increasing concentrations of ethanol. The fraction containing the target saikosaponins is collected.

Enzymatic Production of Prosaikogenin G from Saikosaponin D

Prosaikogenin G can be efficiently produced from the more abundant Saikosaponin D through enzymatic hydrolysis. This biotransformation offers a reliable method for obtaining higher yields of Prosaikogenin G.[1][2]

-

Enzymatic Reaction: Purified Saikosaponin D is incubated with a specific β-glucosidase enzyme, such as BglLk from Lactobacillus koreensis, at an optimal temperature and pH (e.g., 30–37 °C and pH 6.5–7.0).[1]

-

Reaction Monitoring: The progress of the conversion is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Once the reaction is complete, the mixture is purified to isolate Prosaikogenin G. This is typically achieved using silica (B1680970) gel column chromatography with a gradient elution system of chloroform, methanol, and water.

The following diagram illustrates the general workflow for the enzymatic production and purification of Prosaikogenin G.

References

Saikosaponin G: A Technical Guide to Putative Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically elucidating the molecular targets and signaling pathways of Saikosaponin G (SSG) is currently limited. This guide provides a comprehensive overview based on the available data for its immediate metabolic precursors, Prosaikogenin G and Saikogenin G, to infer potential mechanisms of action for this compound. The well-documented activities of other major saikosaponins, such as Saikosaponin A and D, are also referenced to provide a broader context for the potential biological activities of this class of compounds.

Introduction to this compound and its Derivatives

Saikosaponins are a class of triterpenoid (B12794562) saponins (B1172615) that are the primary bioactive constituents of the medicinal plant Bupleurum falcatum L.. While Saikosaponins A and D have been extensively studied for their anti-inflammatory, anticancer, and immunomodulatory effects, this compound remains a less-explored member of this family. This compound is structurally related to Saikosaponin D, and through enzymatic hydrolysis, it is metabolized into Prosaikogenin G and subsequently into its aglycone form, Saikogenin G. Understanding the biological activities of these derivatives is crucial for predicting the therapeutic potential and mechanism of action of this compound.

Quantitative Data on the Bioactivity of this compound Derivatives

The primary available quantitative data for this compound's derivatives pertains to their anti-cancer effects. Prosaikogenin G, the direct precursor to this compound, has demonstrated notable cytotoxic activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Prosaikogenin G and Related Compounds

| Compound | Cell Line | Assay | Effect | IC50 / Effective Concentration |

| Prosaikogenin G | HCT 116 (Colon Carcinoma) | WST-8 | Cytotoxicity | 8.49 μM[1][2] |

| Prosaikogenin G | MDA-MB-468 (Breast Cancer) | Not Specified | Cytotoxicity | Strongest among tested prosaikogenins |

| Prosaikogenin G | HepG2 (Hepatoma) | Not Specified | Cytotoxicity | Strongest among tested prosaikogenins |

| Saikogenin G | HCT 116 (Colon Carcinoma) | WST-8 | Cytotoxicity | No significant inhibition observed |

Molecular Targets and Signaling Pathways

Direct experimental validation of the molecular targets for this compound is not yet available in the scientific literature. However, a network pharmacology-based study on its aglycone, Saikogenin G, has predicted several potential targets and associated signaling pathways in the context of major depressive disorder, which may have broader implications for its bioactivity.

Predicted Molecular Targets of Saikogenin G

A computational study identified 78 potential targets for Saikogenin G in relation to major depressive disorder.[3] Key predicted targets include:

-

Mitogen-activated protein kinase 1 (MAPK1)

-

Epidermal growth factor receptor (EGFR)

-

Proto-oncogene tyrosine-protein kinase Src

-

Insulin-like growth factor I (IGF1)

-

Albumin

Implicated Signaling Pathways

Based on the predicted molecular targets of Saikogenin G, several key signaling pathways are implicated in its mechanism of action.[3] These pathways are also known to be modulated by other saikosaponins, suggesting a class-wide effect.

-

PI3K-Akt Signaling Pathway: This is a critical pathway in regulating cell survival, proliferation, and apoptosis.[3] Its modulation is a common mechanism for the anticancer effects of many natural products.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in cellular responses to a variety of external stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.

-

ErbB Signaling Pathway: This pathway, involving the epidermal growth factor receptor (EGFR), is crucial in cell growth and proliferation and is often dysregulated in cancer.

-

Rap1 Signaling Pathway: The Rap1 signaling pathway is involved in cellular adhesion, proliferation, and differentiation.

Due to the limited direct experimental data for this compound, the following diagrams illustrate the general mechanisms of related saikosaponins on the PI3K/Akt and MAPK pathways, which are predicted to be relevant for Saikogenin G.

Caption: Putative inhibition of the PI3K/Akt pathway by saikosaponins.

Caption: General modulation of the MAPK signaling cascade by saikosaponins.

Detailed Methodologies for Key Experiments

The following are detailed protocols for common in vitro assays used to assess the biological activity of compounds like this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Appropriate cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

Multi-well spectrophotometer (plate reader)

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified time. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin, then combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Sample Dilution: Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect specific proteins in a cell lysate, such as those involved in signaling pathways (e.g., p-Akt, p-ERK).

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensity can be quantified using densitometry software.

-

Conclusion and Future Directions

While direct experimental evidence for this compound is sparse, data from its derivatives, Prosaikogenin G and Saikogenin G, suggest that it may possess significant biological activities, particularly in the realm of cancer therapy. The predicted involvement of key signaling pathways such as PI3K-Akt and MAPK provides a solid foundation for future research. Further studies are imperative to isolate and characterize the specific molecular targets of this compound and to validate its effects on these signaling cascades through rigorous in vitro and in vivo experimentation. Such research will be crucial in unlocking the full therapeutic potential of this and other understudied saikosaponins.

References

- 1. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of saikogenin G against major depressive disorder determined by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Toxicological Profile of Saikosaponin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin G, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Bupleurum species, is a member of a complex class of phytochemicals known for their wide-ranging pharmacological activities.[1] While extensive research has been conducted on its more prevalent congeners, such as Saikosaponin A and D, the toxicological profile of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide aims to consolidate the current, albeit limited, understanding of the safety assessment of this compound, provide context based on the broader class of saikosaponins, and outline the necessary experimental frameworks for its comprehensive toxicological evaluation.

Current Toxicological Data for this compound

To date, the available toxicological information specific to this compound is sparse. The primary data point uncovered is an in vitro cytotoxicity assessment.

Data Presentation: In Vitro Cytotoxicity

A singular study has reported the cytotoxic effect of this compound on a human cell line. This quantitative datum is summarized below.

| Cell Line | Assay Type | Endpoint | Value (µM) |

| HEK-293T | Cell Proliferation Assay (CCK-8) | CC50 | 38.19[2] |

CC50: 50% cytotoxic concentration

General Toxicological Profile of Saikosaponins (A and D)

In the absence of specific data for this compound, an examination of the toxicological profiles of structurally related and well-studied saikosaponins, particularly Saikosaponin A and D, can provide valuable context and guide future safety assessments. It is crucial to note that direct extrapolation of toxicity data between different saikosaponins is not advisable due to potential differences in their structure-activity relationships.

The primary toxicities associated with saikosaponins, particularly Saikosaponin D, include hepatotoxicity, neurotoxicity, hemolysis, and cardiotoxicity.[3][4][5] Overdose and prolonged use have been linked to an increased risk of both acute and chronic liver injury.

Proposed Experimental Protocols for Comprehensive Toxicological Assessment of this compound

A thorough toxicological evaluation of this compound necessitates a battery of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments that should be conducted.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cell types.

Experimental Protocol (MTT Assay):

-

Cell Culture: Culture relevant cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity, and a normal cell line like HFF-1) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) can then be calculated.

Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Experimental Protocol (Ames Test - Bacterial Reverse Mutation Assay):

-

Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

-

Treatment: Expose the bacterial strains to a range of this compound concentrations.

-

Incubation: Incubate the treated bacteria on a minimal glucose agar (B569324) medium.

-

Colony Counting: Count the number of revertant colonies after 48-72 hours. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol (In Vitro Micronucleus Test):

-

Cell Culture: Treat human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79) with various concentrations of this compound, with and without metabolic activation.

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis and allow for the identification of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or acridine (B1665455) orange).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates clastogenic or aneugenic potential.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral lethal dose (LD50) of this compound.

Experimental Protocol:

-

Animal Model: Use a single sex of rodents (typically female rats or mice).

-

Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on available data, or a default of 175 mg/kg.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the criteria for stopping the test are met.

-

LD50 Estimation: The LD50 is estimated using maximum likelihood methods.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the initial toxicological assessment of a compound like this compound.

References

- 1. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Synthesis and Derivatization of Saikosaponin G: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis, derivatization, and biological activities of Saikosaponin G, a member of the pharmacologically significant oleanane-type triterpenoid (B12794562) saponins. This document details experimental protocols, summarizes quantitative biological data, and visualizes key signaling pathways to facilitate further research and development of saikosaponin-based therapeutics.

Chemical Synthesis of this compound and its Precursors

The total synthesis of this compound, while not extensively detailed in the literature, can be achieved through the synthesis of its aglycone, Saikogenin G, followed by glycosylation. A key precursor, Prosaikogenin G, has been successfully synthesized and can be further glycosylated to yield this compound.

Synthesis of Prosaikogenin G

The synthesis of Prosaikogenin G, a direct precursor to this compound, has been reported as part of the total synthesis of Saikosaponin A/D and their congeners.[1][2] The general strategy involves the preparation of the aglycone from oleanolic acid, followed by a crucial glycosylation step.

Experimental Protocol: Synthesis of Prosaikogenin G [1]

A key step in the synthesis is the glycosylation of a protected Saikogenin G derivative with a fucosyl donor.

-

Preparation of the Fucosyl Donor: Fucosyl o-alkynylbenzoate is prepared from p-methoxyphenyl β-D-fucopyranoside through a three-step process involving protection with benzoyl groups, oxidative cleavage of the anomeric MP group, and esterification with o-alkynylbenzoic acid.

-

Glycosylation: The protected Saikogenin G aglycone is glycosylated with the fucosyl o-alkynylbenzoate. This reaction leads to the formation of the glycoside linkage.

-

Deprotection: The protecting groups on the sugar and aglycone moieties are removed to yield Prosaikogenin G.

Enzymatic Production of Prosaikogenin G and Saikogenin G

An alternative to total chemical synthesis is the enzymatic hydrolysis of more abundant saikosaponins, such as Saikosaponin D, to yield Prosaikogenin G and Saikogenin G.[3][4]

Experimental Protocol: Enzymatic Hydrolysis of Saikosaponin D

-

Enzyme Source: Recombinant β-glucosidase from Lactobacillus koreensis (BglLk) is utilized.

-

Reaction Conditions: Purified Saikosaponin D is incubated with the recombinant enzyme at a temperature between 30-37 °C and a pH of 6.5-7.0.

-

Conversion: Saikosaponin D is converted to Saikogenin G via the intermediate Prosaikogenin G.

-

Purification: The resulting Prosaikogenin G and Saikogenin G are purified using silica (B1680970) column chromatography.

Derivatization of this compound

Chemical derivatization of saikosaponins is a key strategy for modulating their pharmacokinetic properties and biological activities. While specific derivatization of this compound is not widely reported, general methods applied to other saikosaponins can be adapted.

Modification of the Sugar Moiety

-

Acetylation: Hydroxyl groups on the sugar chains can be acetylated. For instance, 2"-O-acetylsaikosaponin a and 3"-O-acetylsaikosaponin a have been isolated from natural sources.

-

Glycosylation: Additional sugar units can be attached to the existing sugar chain. For example, 2"-O-beta-D-glucopyranosylsaikosaponin b2 has been identified.

-

Deglycosylation: As described in the enzymatic hydrolysis protocol, sugar moieties can be selectively or completely removed to yield prosaikogenins and saikogenins.

Modification of the Aglycone

Modifications to the triterpenoid backbone can also be explored, although this is often more complex than modifying the sugar residues.

Biological Activity and Quantitative Data

Saikosaponins exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. Quantitative data for Prosaikogenin G, the immediate precursor to this compound, demonstrates its potential as an anti-cancer agent.

Table 1: Cytotoxic Activity of Prosaikogenin G and Related Compounds

| Compound | Cell Line | Activity Type | IC50 (µM) |

| Saikosaponin A | HCT 116 (Colon Cancer) | Cytotoxicity | 2.83 |

| Saikosaponin D | HCT 116 (Colon Cancer) | Cytotoxicity | 4.26 |

| Prosaikogenin F | HCT 116 (Colon Cancer) | Cytotoxicity | 14.21 |

| Prosaikogenin G | HCT 116 (Colon Cancer) | Cytotoxicity | 8.49 |

| Saikogenin F | HCT 116 (Colon Cancer) | Not Significant | - |

| Saikogenin G | HCT 116 (Colon Cancer) | Not Significant | - |

Signaling Pathways and Mechanisms of Action

The biological effects of saikosaponins are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, the mechanisms of the structurally similar Saikosaponin A and D provide strong indications of its likely modes of action.

Anti-Inflammatory Signaling

Saikosaponins A and D have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Inferred inhibition of the NF-κB pathway by this compound.

Anti-Cancer Signaling

The anti-cancer effects of saikosaponins are often attributed to their ability to induce apoptosis and inhibit cell proliferation through pathways such as PI3K/Akt and MAPK.

Caption: Inferred modulation of the PI3K/Akt pathway by this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds for therapeutic development. This guide provides a foundational understanding of their synthesis, potential for derivatization, and biological activities. Further research into the specific synthesis and derivatization of this compound, along with detailed investigations into its mechanisms of action, will be crucial for realizing its full therapeutic potential.

References

- 1. Facile Synthesis of Saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of Saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Saikosaponin G: A Comprehensive Overview of HPLC and LC-MS Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Saikosaponin G, a bioactive triterpenoid (B12794562) saponin (B1150181) found primarily in the roots of Bupleurum species. This compound, along with other saikosaponins, is recognized for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and immunomodulatory effects. Accurate and robust analytical methods are therefore essential for quality control of herbal medicines, pharmacokinetic studies, and new drug development.

This guide outlines established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the reliable quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC coupled with various detectors is a widely used technique for the quantification of saikosaponins. Due to the lack of a strong UV chromophore in saikosaponins, detectors such as Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are often preferred for their ability to provide a more universal response for non-volatile analytes.

Experimental Protocol: HPLC-CAD for this compound Quantification

This protocol is adapted from a method for the simultaneous determination of seven saikosaponins in Xiaochaihu Granules.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To purify and concentrate saikosaponins from the sample matrix.

-

Materials: C18 SPE cartridge, methanol (B129727), 10% methanol in water with 5% concentrated ammonia, 30% methanol in water.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated sample solution onto the cartridge.

-

Wash the cartridge with a 10% methanol aqueous solution containing 5% concentrated ammonia, followed by a 30% methanol aqueous solution to remove impurities.

-

Elute the saikosaponins with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography system with a Charged Aerosol Detector (CAD).

-

Column: Waters CORTECS C18 column (4.6 mm × 150 mm, 2.7 μm).[1][2]

-

Mobile Phase:

-

A: 0.01% Acetic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution:

-

0–55 min, 30–32% B

-

55–58 min, 32–90% B

-

58–60 min, 90–30% B

-

Re-equilibrate with 30% B for 10 min.

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 μL.

-

Column Temperature: 30°C.

-

CAD Settings:

-

Nitrogen Inlet Pressure: 50 psi.

-

Nebulizer Chamber Temperature: 50°C.

-

3. Method Validation Parameters

The following table summarizes the quantitative data for the HPLC-CAD method, demonstrating its suitability for the quantification of this compound.

| Analyte | Linearity (r²) | Intraday Precision (RSD%) | Interday Precision (RSD%) | Recovery (%) |

| This compound | >0.998 | 1.0 - 1.9 | 1.4 - 2.1 | 80 - 109 |

Data adapted from a study on the simultaneous determination of 7 saikosaponins.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - ProQuest [proquest.com]

Application Notes and Protocols for In Vitro Cell-Based Assays of Saikosaponin G Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cell-based assays to evaluate the biological activity of Saikosaponin G and its related compounds. The protocols and data presented are intended to assist in the screening and characterization of these molecules for potential therapeutic applications.

Introduction to this compound

Saikosaponins are a class of triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Bupleurum species, which are widely used in traditional medicine.[1][2] These compounds have demonstrated a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][3][4] this compound is structurally related to other saikosaponins, such as Saikosaponin A and D. Specifically, Prosaikogenin G and Saikogenin G are derivatives of Saikosaponin D. This document focuses on the in vitro cell-based assays to determine the cytotoxic and anti-proliferative activities of these compounds.

Anti-Cancer Activity

Saikosaponins have been shown to inhibit the growth of various cancer cell lines. The anti-cancer effects are often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary: Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various saikosaponins on the human colon cancer cell line HCT 116.

| Compound | Cell Line | Assay | IC50 (µM) |

| Saikosaponin A | HCT 116 | Cell Viability Assay | 2.83 |

| Saikosaponin D | HCT 116 | Cell Viability Assay | 4.26 |

| Prosaikogenin G | HCT 116 | Cell Viability Assay | 8.49 |

| Prosaikogenin F | HCT 116 | Cell Viability Assay | 14.21 |

| Saikogenin G | HCT 116 | Cell Viability Assay | No significant inhibition |

Data sourced from a study on the anti-cancer effects of saikosaponin derivatives.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

-

Human colorectal cancer cell line (HCT 116)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

This compound (or related compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed approximately 5x10³ HCT 116 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Prepare a series of concentrations of the test compound (e.g., Prosaikogenin G) diluted in the culture medium. Replace the existing medium with the medium containing the test compound.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Induction

A key mechanism of the anti-cancer activity of saikosaponins is the induction of apoptosis, or programmed cell death.

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound (or related compounds) at its IC50 concentration

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathway: Saikosaponin-Induced Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by saikosaponins.

Anti-Inflammatory Activity